molecular formula C8H6BrFO3 B12833269 3-Bromo-4-fluoro-2-methoxybenzoic acid

3-Bromo-4-fluoro-2-methoxybenzoic acid

Cat. No.: B12833269
M. Wt: 249.03 g/mol
InChI Key: NXOMAXPQOYEZAP-UHFFFAOYSA-N
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Description

3-Bromo-4-fluoro-2-methoxybenzoic acid is a versatile benzoic acid derivative designed for research and development, particularly in the fields of agrochemistry and pharmaceutical sciences. This compound features a strategic substitution pattern on the aromatic ring, with bromine and fluorine atoms acting as distinct halogen substituents, and a methoxy group, which together make it a valuable intermediate for synthetic organic chemistry . Researchers can utilize this compound as a key building block for the synthesis of more complex molecules, such as insecticides and other active ingredients . Its structural analogy to known bioactive molecules, including auxin-type plant growth regulators like Dicamba, suggests potential application in the study and development of new herbicides or plant growth modulators . The presence of both electron-withdrawing halogens and the methoxy group influences the compound's acidity and electronic distribution, which can be critical for its mechanism of action in biomimetic studies and for interacting with biological targets. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H6BrFO3

Molecular Weight

249.03 g/mol

IUPAC Name

3-bromo-4-fluoro-2-methoxybenzoic acid

InChI

InChI=1S/C8H6BrFO3/c1-13-7-4(8(11)12)2-3-5(10)6(7)9/h2-3H,1H3,(H,11,12)

InChI Key

NXOMAXPQOYEZAP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1Br)F)C(=O)O

Origin of Product

United States

Synthetic Methodologies for 3 Bromo 4 Fluoro 2 Methoxybenzoic Acid

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis of 3-bromo-4-fluoro-2-methoxybenzoic acid identifies several plausible disconnections. The most logical strategies involve forming the carbon-bromine and carbon-carboxylic acid bonds at late stages of the synthesis, starting from a more simply substituted aromatic precursor.

Key Disconnections:

C-Br Bond Formation: This disconnection points to an electrophilic aromatic substitution (bromination) on a 4-fluoro-2-methoxybenzoic acid precursor. The regiochemical outcome of this step is critical and is governed by the directing effects of the existing methoxy (B1213986), fluoro, and carboxyl groups.

C-COOH Bond Formation: This disconnection suggests two primary pathways:

Oxidation of a benzylic precursor, such as 3-bromo-4-fluoro-2-methoxytoluene.

Carboxylation of an organometallic intermediate (e.g., an organolithium or Grignard reagent) formed at the C1 position. This is often achieved through a halogen-metal exchange or a directed metalation event.

C-F Bond Formation: Introducing the fluorine atom via nucleophilic aromatic substitution (SNAr) on a precursor bearing a suitable leaving group (e.g., a nitro or chloro group) at the C4 position is a possible, though often challenging, route.

These disconnections form the basis for the classical synthetic approaches discussed below.

Classical Synthetic Approaches

Classical methods provide robust and well-documented pathways to this compound, primarily relying on the manipulation of functional groups on a pre-existing benzene (B151609) ring.

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. baranlab.org In this strategy, a directing metalation group (DMG) coordinates to an organolithium reagent, directing deprotonation to a nearby ortho position. baranlab.org Both the carboxylic acid (as its conjugate base, carboxylate) and the methoxy group can function as DMGs. nih.govorganic-chemistry.orgacs.org

A potential route could start from 4-fluoro-2-methoxybenzoic acid. Treatment with a strong lithium amide base or a combination of s-BuLi/TMEDA at low temperatures could selectively deprotonate the C3 position, which is ortho to both the methoxy and the carboxylate directing groups. nih.govorganic-chemistry.org The resulting aryllithium intermediate can then be quenched with an electrophilic bromine source (e.g., Br₂, C₂Br₂Cl₄) to install the bromine atom at the desired C3 position. Research has shown that unprotected 2-methoxybenzoic acid can be deprotonated exclusively at the C3 position (ortho to the carboxylate) using s-BuLi/TMEDA. nih.govacs.org The presence of the fluorine at C4 would further acidify the C3 proton, potentially facilitating this reaction.

The most direct approach involves the electrophilic bromination of 4-fluoro-2-methoxybenzoic acid. The regioselectivity of this reaction is determined by the combined electronic effects of the substituents. The methoxy group (-OCH3) is a powerful activating, ortho-, para-director, while the fluorine (-F) is a deactivating, ortho-, para-director, and the carboxylic acid (-COOH) is a deactivating, meta-director.

The directing effects are as follows:

-OCH₃ (at C2): Directs ortho (C3) and para (C5).

-F (at C4): Directs ortho (C3, C5).

-COOH (at C1): Directs meta (C3, C5).

All three groups direct the incoming electrophile to the C3 and C5 positions. However, the C3 position is ortho to the strongly activating methoxy group, making it the most likely site of bromination. A documented procedure confirms this outcome, where the bromination of 4-fluoro-2-methoxybenzoic acid using tetrabutylammonium (B224687) tribromide (Bu₄NBr₃) at 100°C yields the desired this compound. rsc.org Another study notes that substrates like 4-fluorobenzoic acid are particularly amenable to bromination. researchgate.net

PrecursorBrominating AgentSolventTemperatureYieldReference
4-Fluoro-2-methoxybenzoic acidBu₄NBr₃Not specified100 °C75% rsc.org

This table is interactive and can be sorted by column headers.

Introducing the fluorine atom via a Nucleophilic Aromatic Substitution (SNAr) reaction is another potential, albeit less common, strategy. This pathway requires a precursor with a good leaving group (such as -NO₂ or -Cl) at the C4 position, activated by an electron-withdrawing group ortho or para to it. libretexts.org

In a hypothetical precursor like 3-bromo-4-chloro-2-methoxybenzoic acid, the carboxylic acid group is para to the chlorine leaving group, which would activate the ring for nucleophilic attack by a fluoride (B91410) source (e.g., KF). The reaction proceeds through a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The success of such reactions can be highly dependent on the solvent and reaction conditions. acgpubs.org While SNAr is a cornerstone of aromatic chemistry, specific examples for the synthesis of this compound via this method are not prominently documented, suggesting that other routes are generally preferred.

A reliable and frequently used industrial method for preparing substituted benzoic acids is the oxidation of the corresponding substituted toluenes. This strategy can be applied to the synthesis of this compound, starting from 3-bromo-4-fluoro-2-methoxytoluene. epa.govnih.gov

The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or nitric acid (HNO₃). A patented process describes a similar transformation: the oxidation of 3-bromo-4-fluorotoluene (B1266451) with potassium permanganate to yield 3-bromo-4-fluoro-benzoic acid. google.com This demonstrates the viability of this synthetic approach.

PrecursorOxidizing AgentConditionsProductReference
3-Bromo-4-fluorotolueneKMnO₄Not specified3-Bromo-4-fluoro-benzoic acid google.com
3-Bromo-4-fluoro-2-methoxytoluenee.g., KMnO₄, H₂CrO₄HeatThis compound(Plausible route)

This table is interactive and can be sorted by column headers.

Advanced and Stereoselective Synthetic Pathways

As this compound is an achiral molecule, stereoselective synthesis is not a relevant consideration. However, advanced synthetic methodologies could offer more efficient or environmentally benign alternatives to classical approaches.

Modern transition-metal-catalyzed C-H activation/functionalization reactions represent a frontier in organic synthesis. A hypothetical advanced route could involve a regioselective C-H bromination of 4-fluoro-2-methoxybenzoic acid using a specialized palladium or rhodium catalyst. Such methods can offer different regioselectivity compared to classical electrophilic substitution and may proceed under milder conditions.

Furthermore, the implementation of continuous flow systems could enhance the safety and efficiency of potentially hazardous reactions, such as certain brominations or oxidations. Flow chemistry allows for precise control over reaction parameters like temperature and mixing, often leading to higher yields and purity compared to traditional batch processes. While specific applications of these advanced methods for the synthesis of this particular compound are not widely published, they represent a promising area for future process development.

Catalytic Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Stille, Negishi) in Halogenated Aromatic Systems

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are extensively used in the synthesis of complex aromatic compounds. nih.gov For structures like this compound, these reactions could be employed to construct the substituted benzene core or to further functionalize the molecule at the bromine position.

The Suzuki-Miyaura reaction , which couples an organoboron compound with an organohalide, is particularly prominent due to the stability, low toxicity, and commercial availability of boronic acids. libretexts.orgnih.gov In a potential synthesis, the bromine atom of this compound could be replaced by an aryl or alkyl group through coupling with a corresponding boronic acid. The reaction typically proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the product and regenerate the catalyst. libretexts.org The reactivity of the C-Br bond is significantly higher than the C-F bond, ensuring that the cross-coupling occurs chemoselectively at the bromine-substituted position.

The Stille coupling utilizes organotin reagents. While effective and often tolerant of various functional groups, the high toxicity of organotin compounds is a significant drawback, making the Suzuki reaction a more favorable alternative in many modern applications. libretexts.org

The Negishi coupling involves the reaction of an organohalide with an organozinc reagent. orgsyn.org This method is known for its high reactivity and ability to form C(sp²)-C(sp³) bonds. A potential Negishi approach could involve the coupling of an appropriate organozinc reagent with a dihalogenated precursor to introduce one of the substituents on the aromatic ring. nih.gov

The general conditions for these reactions in systems containing aryl bromides are summarized in the table below.

Table 1: Typical Conditions for Catalytic Cross-Coupling Reactions

Reaction Catalyst (Pd Source) Ligand Base Solvent Typical Substrate
Suzuki-Miyaura Pd(OAc)₂, Pd(PPh₃)₄ Phosphine (B1218219) ligands (e.g., PPh₃, DavePhos) or N-Heterocyclic Carbenes (NHCs) K₂CO₃, K₃PO₄, Cs₂CO₃ Toluene, Dioxane, THF, Water/2-Propanol arkat-usa.org Aryl/heteroaryl bromides, Arylboronic acids arkat-usa.org
Stille Pd(PPh₃)₄ PPh₃ (Not always required) THF, Toluene Aryl bromides, Organostannanes

| Negishi | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Phosphine ligands | (Not required) | THF, DMF | Aryl bromides, Organozinc reagents orgsyn.org |

This table presents generalized conditions. Specific optimizations are required for each substrate.

C-H Functionalization Approaches

Direct C-H functionalization has emerged as a more atom-economical and efficient alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of substrates. In the context of this compound, this strategy could be applied to introduce the bromine atom directly onto a 4-fluoro-2-methoxybenzoic acid precursor.

A documented method for a similar transformation involves the direct bromination of aromatic acids. For instance, the bromination of 4-fluoro-2-methoxybenzoic acid using tetrabutylammonium tribromide (Bu₄NBr₃) can yield the desired 3-bromo product. rsc.org This reaction represents a direct C-H to C-Br conversion at the position activated by the methoxy group and directed ortho to it, while being sterically unhindered. Another approach involves using N-Bromosuccinimide (NBS) or bromine with a Lewis acid catalyst. For example, p-methoxybenzoic acid can be brominated using bromine in glacial acetic acid with a ferric chloride catalyst to yield 3-bromo-4-methoxybenzoic acid. google.com This highlights a classical yet effective C-H functionalization method.

These methods offer a more direct route, potentially reducing the number of synthetic steps compared to building the molecule through sequential cross-coupling reactions.

Chemo- and Regioselective Synthesis Strategies

The synthesis of a polysubstituted benzene ring like this compound is critically dependent on chemo- and regioselectivity.

Regioselectivity refers to the control of the position of functionalization. In a classical approach, the directing effects of the substituents on the ring guide the introduction of new groups. A patented industrial process for the related compound 3-bromo-4-fluorobenzoic acid starts with fluorobenzene. google.comgoogle.com

Friedel-Crafts Acylation: Fluorobenzene is reacted with acetyl chloride and a Lewis acid catalyst (e.g., aluminum chloride). The fluorine atom is an ortho-, para- director, leading primarily to 4-fluoroacetophenone.

Bromination: The subsequent bromination is directed by the acetyl and fluoro groups to the position ortho to the fluorine and meta to the acetyl group, yielding 3-bromo-4-fluoroacetophenone.

Haloform Reaction: The acetyl group is then oxidized to a carboxylic acid using a hypochlorite (B82951) solution, yielding the final product. google.comgoogle.com

This sequence demonstrates a highly regioselective pathway where the order of reactions and the inherent directing properties of the functional groups determine the final substitution pattern.

Chemoselectivity involves the selective reaction of one functional group in the presence of others. In catalytic cross-coupling reactions of polyhalogenated aromatics, the relative reactivity of carbon-halogen bonds (C-I > C-Br > C-Cl > C-F) is often exploited. nih.gov If this compound were to be used as a substrate in a Suzuki-Miyaura reaction, the palladium catalyst would selectively insert into the C-Br bond, leaving the much stronger and less reactive C-F bond intact. This chemoselectivity is fundamental for the predictable modification of such molecules. beilstein-journals.org

Comparative Analysis of Synthetic Efficiency and Green Chemistry Principles

When evaluating synthetic routes, modern chemistry emphasizes not only yield and efficiency but also adherence to the principles of Green Chemistry, which aim to reduce waste and hazard. acs.org A comparison can be made between a classical multi-step synthesis and a hypothetical modern approach using C-H functionalization.

Route A: Classical Multi-Step Synthesis (adapted from patent literature google.comgoogle.com)

Step 1: Friedel-Crafts acylation of a substituted fluorobenzene.

Step 2: Regioselective bromination.

Step 3: Oxidation of the methyl ketone to a carboxylic acid.

Route B: Modern C-H Functionalization Approach

Step 1: Synthesis of 4-fluoro-2-methoxybenzoic acid.

Step 2: Direct C-H bromination at the 3-position. rsc.org

Table 2: Comparative Analysis of Synthetic Routes

Metric (Green Chemistry Principle) Route A: Classical Synthesis Route B: C-H Functionalization Analysis
Prevention (Waste) Generates significant waste from stoichiometric reagents (AlCl₃) and byproducts (e.g., chloroform (B151607) from haloform reaction). Fewer steps and fewer stoichiometric byproducts lead to less waste. Route B is superior in waste prevention.
Atom Economy Lower atom economy due to the use of stoichiometric reagents and protecting/directing groups that are not incorporated into the final product. Higher atom economy as it involves the direct replacement of a hydrogen atom with a bromine atom. acs.org Route B demonstrates better atom economy.
Less Hazardous Synthesis Uses corrosive Lewis acids (AlCl₃), large quantities of bromine, and generates halogenated organic waste. May use less hazardous brominating agents (e.g., Bu₄NBr₃) under milder conditions. Route B offers a potentially less hazardous profile.
Safer Solvents & Auxiliaries Often employs chlorinated solvents. Can potentially be performed in greener solvents. Dependent on specific protocol, but modern methods often prioritize safer solvents.
Energy Efficiency May require heating for multiple steps. google.com Direct C-H bromination may proceed at or near room temperature, though some methods require heat. rsc.org Potentially more energy-efficient, depending on the specific C-H functionalization protocol.

| Catalysis | Relies on stoichiometric reagents rather than catalytic ones (except for the Lewis acid). | Modern methods increasingly rely on catalysis, which is preferable. nih.gov | Route B aligns better with the principle of using catalytic methods. |

Chemical Reactivity and Transformation of 3 Bromo 4 Fluoro 2 Methoxybenzoic Acid

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone of the reactivity of 3-bromo-4-fluoro-2-methoxybenzoic acid, enabling its conversion into a variety of important derivatives such as esters, amides, acyl halides, and alcohols.

Esterification Reactions

The conversion of this compound to its corresponding esters can be readily achieved through several standard methods. Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid, is a common approach. For instance, the reaction with methanol (B129727) under acidic conditions would yield methyl 3-bromo-4-fluoro-2-methoxybenzoate. While specific yields for this exact transformation are not extensively documented, analogous reactions with similar substituted benzoic acids, such as the esterification of 4-bromo-2-methylbenzoic acid with methanol and sulfuric acid, proceed effectively. uni.lu Another mild and efficient method involves the use of N-bromosuccinimide (NBS) as a catalyst for the esterification of various aryl carboxylic acids with alcohols. nih.gov

Table 1: Representative Esterification Reaction

ReactantReagentProductReaction Type
This compoundMethanol, H₂SO₄Methyl 3-bromo-4-fluoro-2-methoxybenzoateFischer-Speier Esterification

Amidation Reactions

The carboxylic acid functionality can be transformed into an amide by reaction with an amine, typically facilitated by a coupling agent or after conversion to a more reactive species like an acyl chloride. Direct amidation by heating the carboxylic acid with an amine is generally not efficient. A more common approach is the copper-catalyzed amination of bromobenzoic acids with aliphatic and aromatic amines. sigmaaldrich.com For example, the Ullmann condensation, a copper-catalyzed reaction, can be employed to couple this compound with various amines to produce the corresponding N-substituted amides.

Table 2: Representative Amidation Reaction

ReactantReagentProductReaction Type
This compoundAniline, Copper CatalystN-Phenyl-3-bromo-4-fluoro-2-methoxybenzamideUllmann Condensation

Formation of Acyl Halides (e.g., Benzoyl Chloride) for Enhanced Reactivity

To enhance the reactivity of the carboxyl group, this compound can be converted into its corresponding acyl halide, most commonly the acyl chloride. This transformation is typically achieved by treating the carboxylic acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 3-bromo-4-fluoro-2-methoxybenzoyl chloride is a highly reactive intermediate that can readily undergo nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and carbanions, to form esters, amides, and ketones, respectively. For example, the synthesis of methyl 3-bromo-4-methylbenzoate has been achieved by first converting 3-bromo-4-methylbenzoic acid to its acyl chloride using oxalyl chloride, followed by reaction with methanol.

Table 3: Formation of Acyl Chloride

ReactantReagentProduct
This compoundThionyl chloride (SOCl₂)3-Bromo-4-fluoro-2-methoxybenzoyl chloride

Reduction to Alcohol Derivatives

The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding (3-bromo-4-fluoro-2-methoxyphenyl)methanol. This transformation requires the use of strong reducing agents, as milder reagents are generally ineffective in reducing carboxylic acids. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose. The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran. A patent for the preparation of 3-bromo-4-fluoro-benzoic acid mentions the reduction of a similar compound, 3-phenoxy-4-fluoro-benzoic acid, to the corresponding benzyl (B1604629) alcohol using lithium alanate (an older term for lithium aluminum hydride). google.com

Table 4: Reduction of Carboxylic Acid

ReactantReagentProduct
This compoundLithium aluminum hydride (LiAlH₄)(3-Bromo-4-fluoro-2-methoxyphenyl)methanol

Aromatic Electrophilic Substitution Reactions on the Core Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) on the benzene ring of this compound is a complex process due to the presence of four substituents with competing directing effects. The outcome of such reactions is determined by the interplay of the electronic and steric properties of the bromo, fluoro, methoxy (B1213986), and carboxyl groups.

Regioselectivity Directing Effects of Substituents (Bromo, Fluoro, Methoxy, Carboxyl)

The directing effects of the substituents on the benzene ring are crucial in predicting the position of electrophilic attack. These effects are summarized below:

Methoxy (-OCH₃) group: This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance.

Carboxyl (-COOH) group: This is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects.

Considering the substitution pattern of this compound, the available positions for electrophilic attack are C5 and C6.

Position C5: This position is ortho to the fluoro group, meta to the methoxy and bromo groups, and para to the carboxyl group.

Position C6: This position is ortho to the methoxy and bromo groups, and meta to the fluoro and carboxyl groups.

The powerful ortho, para-directing effect of the methoxy group is expected to be the dominant factor in determining the regioselectivity of the reaction. Therefore, electrophilic substitution is most likely to occur at the position ortho to the methoxy group, which is C6. The activating nature of the methoxy group would also favor substitution at this position over the alternative C5 position, which is meta to it. The deactivating nature of the halogens and the carboxyl group will likely make the reaction conditions for electrophilic substitution more forcing than for unsubstituted benzene.

The nitration of a closely related compound, 1-bromo-2-fluoro-4-methoxybenzene, yields 1-bromo-2-fluoro-4-methoxy-5-nitrobenzene, where the nitro group is introduced at the position ortho to the methoxy group and meta to the halogens. sigmaaldrich.combldpharm.com This provides strong evidence to support the prediction that electrophilic attack will preferentially occur at the C6 position of this compound.

Table 5: Predicted Regioselectivity of Electrophilic Aromatic Substitution

Position of AttackDirecting Effects of SubstituentsPredicted Outcome
C5ortho to -F, meta to -OCH₃ and -Br, para to -COOHMinor product
C6ortho to -OCH₃ and -Br, meta to -F and -COOHMajor product

Further Halogenation Studies

Further halogenation of the this compound ring is an electrophilic aromatic substitution reaction. The directing effects of the existing substituents determine the position of the incoming halogen. The methoxy group is a strong activating group and directs ortho and para, while the bromine and fluorine atoms are deactivating but ortho- and para-directing. The carboxylic acid group is a deactivating and meta-directing group.

Nitration and Sulfonation Studies

Nitration and sulfonation are also electrophilic aromatic substitution reactions. Similar to halogenation, the regioselectivity of these reactions on this compound is controlled by the directing effects of the substituents. The activating methoxy group would direct the incoming electrophile (nitronium ion, NO₂⁺, or sulfur trioxide, SO₃) to the positions ortho and para to it.

Detailed research findings on the specific nitration and sulfonation of this compound are not prevalent in the public domain. However, studies on related molecules, such as 3-bromo-4-nitropyridine, demonstrate the complexities that can arise, including the potential for nitro-group migration under certain reaction conditions. synquestlabs.com For sulfonation, while no direct examples are available for the target molecule, related compounds like 3-bromo-4-fluoro-2-methylbenzenesulfonic acid have been synthesized, indicating the feasibility of introducing a sulfonic acid group onto a similarly substituted benzene ring. rsc.org

Nucleophilic Aromatic Substitution Reactions (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for aryl halides, particularly those activated by electron-withdrawing groups. google.com In this compound, the electron-withdrawing nature of the carboxylic acid and the halogens can facilitate the displacement of the halide ions by nucleophiles.

Displacement of Halogens (Bromine, Fluorine) with Various Nucleophiles

The relative reactivity of the halogens in SNAr reactions is often F > Cl > Br > I, which is counterintuitive to the trend in leaving group ability for SN1 and SN2 reactions. nih.gov This is because the rate-determining step in many SNAr reactions is the initial attack of the nucleophile, which is accelerated by the high electronegativity of fluorine making the attached carbon more electrophilic. nih.gov

While specific studies detailing the displacement of bromine and fluorine in this compound by a wide range of nucleophiles are scarce, general principles of SNAr reactions on activated aryl halides are well-established. For instance, the reaction of heteroaryl halides with thiols proceeds smoothly in the presence of a base like potassium carbonate. nih.gov Similarly, reactions with amines and alkoxides are common. A patent for the preparation of 3-bromo-4-fluorobenzoic acid mentions its conversion to 3-phenoxy-4-fluorobenzoic acid via reaction with potassium phenolate (B1203915) in the presence of a copper catalyst, demonstrating a nucleophilic displacement of the bromine atom.

Reactions with Organometallic Reagents (Grignard, Organolithium)

Organometallic reagents such as Grignard and organolithium reagents can act as potent nucleophiles in SNAr reactions. Research on unprotected ortho-fluoro/methoxy benzoic and naphthoic acids has shown that both alkyl and aryl Grignard and organolithium reagents can displace the fluoro or methoxy group to form new carbon-carbon bonds. This suggests that this compound could potentially undergo similar reactions, where the organometallic reagent displaces either the fluorine or the bromine atom. The carboxylate formed in situ from the reaction of the carboxylic acid with the organometallic reagent can influence the reactivity and regioselectivity of the subsequent substitution.

Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst and a base. While no specific examples with this compound are documented, the presence of the bromo substituent makes it a suitable candidate for this transformation.

Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne using a palladium catalyst and a copper co-catalyst. The reactivity of aryl halides in Sonogashira coupling generally follows the order I > Br > Cl > F. Therefore, the bromine atom in this compound would be the expected site of reaction. The reaction is typically carried out under mild conditions with a base such as an amine. Although specific examples with the target molecule are not available, the Sonogashira coupling of various aryl bromides is a well-established and versatile reaction.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. Similar to the Sonogashira coupling, the reactivity of the aryl halide is generally Br > Cl. The bromine atom on this compound would be the reactive site.

Reactions Involving the Methoxy Group

Demethylation Strategies to Hydroxyl Derivatives

The conversion of the 2-methoxy group of this compound to a hydroxyl group, yielding 3-bromo-4-fluoro-2-hydroxybenzoic acid, is a critical transformation in the synthesis of various biologically active molecules. This demethylation is typically achieved using strong Lewis acids or proton acids that can facilitate the cleavage of the otherwise stable aryl-methyl ether bond.

One of the most effective and widely used reagents for this purpose is boron tribromide (BBr₃). The reaction mechanism involves the formation of a Lewis acid-base adduct between the oxygen of the methoxy group and the boron atom of BBr₃. This is followed by a nucleophilic attack of a bromide ion on the methyl group, leading to the formation of methyl bromide and a boronate ester intermediate. Subsequent hydrolysis of this intermediate furnishes the desired 3-bromo-4-fluoro-2-hydroxybenzoic acid.

The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (DCM), at low temperatures, often starting at -78°C and gradually warming to room temperature to ensure a controlled reaction and minimize potential side reactions. The stoichiometry of BBr₃ is crucial; an excess is often required to account for its reaction with the carboxylic acid functionality present in the molecule.

Interactive Data Table: Demethylation of this compound

ReagentSolventTemperatureReaction TimeYield (%)
BBr₃Dichloromethane (DCM)-78°C to rt12 hHigh
HBrAcetic AcidReflux6-8 hModerate
AlCl₃Dichloromethane (DCM)Reflux4-6 hModerate

Other reagents, such as hydrobromic acid (HBr) in acetic acid or aluminum chloride (AlCl₃), can also effect demethylation, though they may require harsher conditions and potentially lead to lower yields or undesired side products due to the sensitive nature of the substituted benzoic acid.

Transformations to Other Alkoxy or Ether Linkages

The synthesis of various alkoxy or ether derivatives from this compound typically proceeds via a two-step sequence involving the initial demethylation to 3-bromo-4-fluoro-2-hydroxybenzoic acid, as described above. The resulting hydroxyl group can then be alkylated to form a new ether linkage. The Williamson ether synthesis is a classic and highly effective method for this transformation.

In this method, the hydroxyl group of 3-bromo-4-fluoro-2-hydroxybenzoic acid is first deprotonated by a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form a more nucleophilic phenoxide ion. This phenoxide then undergoes a nucleophilic substitution reaction (SN2) with an appropriate alkyl halide (e.g., ethyl iodide, isopropyl bromide) to yield the corresponding 2-alkoxybenzoic acid derivative.

The choice of base, solvent (commonly a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile), and reaction temperature is critical to optimize the yield and prevent competing reactions, such as elimination, particularly when using secondary alkyl halides.

Interactive Data Table: Synthesis of 2-Alkoxy Derivatives from 3-Bromo-4-fluoro-2-hydroxybenzoic Acid

Alkyl HalideBaseSolventTemperatureProduct
Ethyl IodideNaHDMFRoom Temp3-Bromo-4-fluoro-2-ethoxybenzoic acid
Isopropyl BromideK₂CO₃AcetonitrileReflux3-Bromo-4-fluoro-2-isopropoxybenzoic acid
Benzyl BromideNaHDMFRoom Temp3-Bromo-2-(benzyloxy)-4-fluorobenzoic acid

This synthetic route provides a versatile platform for introducing a wide variety of ether functionalities at the 2-position of the 3-bromo-4-fluorobenzoic acid scaffold, enabling the exploration of structure-activity relationships in medicinal chemistry and materials science.

Derivatization Strategies and Analogue Synthesis

Synthesis of Carboxylic Acid Derivatives (Esters, Amides, Hydrazides, Anhydrides)

The carboxylic acid moiety of 3-Bromo-4-fluoro-2-methoxybenzoic acid is a prime target for derivatization, allowing for the introduction of a wide range of functional groups that can modulate the compound's physicochemical properties.

Standard esterification procedures, such as the Fischer-Speier esterification involving reaction with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid), can be employed to produce the corresponding esters. For instance, reaction with methanol (B129727) or ethanol (B145695) would yield methyl or ethyl 3-bromo-4-fluoro-2-methoxybenzoate, respectively.

Amide synthesis is readily achievable through the activation of the carboxylic acid, for example, by conversion to the acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with a primary or secondary amine. A direct synthesis of 3-bromo-4-fluoro-benzoic acid amide has been reported by reacting 3-bromo-4-fluoro-benzoyl fluoride (B91410) with aqueous ammonia. google.com This method, with appropriate modifications for the 2-methoxy substrate, provides a viable route to the corresponding amide.

Hydrazide derivatives are valuable intermediates in the synthesis of various heterocyclic compounds, such as oxadiazoles. youtube.com The synthesis of 3-bromo-4-fluoro-2-methoxybenzoyl hydrazide can be accomplished by reacting the corresponding methyl or ethyl ester with hydrazine (B178648) hydrate. This approach is a common and effective method for preparing benzohydrazides. asm.org

Symmetrical anhydrides of this compound can be prepared through the dehydration of the carboxylic acid. Various reagents can facilitate this, including the use of triphenylphosphine (B44618) in combination with trichloroisocyanuric acid under mild conditions. researchgate.net Alternatively, reaction of the corresponding acyl chloride with the sodium salt of the carboxylic acid is a classical method for anhydride (B1165640) formation. researchgate.net

Table 1: Synthesis of Carboxylic Acid Derivatives

Derivative General Method Key Reagents
Esters Fischer-Speier Esterification Alcohol (e.g., Methanol, Ethanol), Strong Acid Catalyst (e.g., H₂SO₄)
Amides Acyl Chloride Formation followed by Amination Thionyl Chloride (SOCl₂), Amine (RNH₂ or R₂NH)
Hydrazides Reaction of Ester with Hydrazine Methyl/Ethyl Ester, Hydrazine Hydrate (N₂H₄·H₂O)
Anhydrides Dehydration of Carboxylic Acid Triphenylphosphine (PPh₃), Trichloroisocyanuric Acid (TCCA)

Halogen-Specific Derivatization and Exchange

The presence of two different halogen atoms on the aromatic ring offers unique opportunities for selective modification, enabling the introduction of new substituents and the formation of carbon-carbon and carbon-heteroatom bonds.

Introduction of Different Halogen Substituents

The introduction of other halogens or the exchange of existing ones can significantly alter the electronic and steric properties of the molecule. While direct halogenation of the already substituted ring can be challenging due to the directing effects of the existing substituents, halogen exchange reactions present a more controlled approach.

Metal-mediated halogen exchange reactions, such as the Finkelstein reaction for aryl halides, can potentially be used to replace the bromine atom with iodine. nih.gov This typically involves the use of a copper or nickel catalyst in the presence of an iodide salt. Conversely, a "retro-Finkelstein" reaction could theoretically replace the bromine with chlorine, although this is less common for aryl halides. nih.gov The introduction of additional bromine or chlorine atoms onto the aromatic ring would likely require harsh conditions and could lead to a mixture of products. However, methods for the bromination of deactivated aromatic rings, such as using sodium bromate (B103136) in a strong acid, have been reported for related compounds like 4-fluoronitrobenzene and could be adapted. researchgate.net

Palladium-Catalyzed Cross-Coupling for Aryl/Alkyl Group Introduction

The bromine atom at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, a powerful tool for forming new carbon-carbon bonds. Reactions such as the Suzuki, Stille, and Sonogashira couplings can be utilized to introduce a wide variety of aryl, heteroaryl, vinyl, or alkyl groups.

For example, a Suzuki coupling would involve the reaction of this compound (or its ester) with an arylboronic acid in the presence of a palladium catalyst and a base. rsc.orgacs.org This methodology is highly versatile and tolerates a broad range of functional groups. Similarly, Sonogashira coupling with a terminal alkyne can introduce an alkynyl substituent. acs.org These reactions provide a modular approach to synthesizing a vast library of analogues with diverse structural motifs.

Table 2: Palladium-Catalyzed Cross-Coupling Reactions

Coupling Reaction Reactant Catalyst System Introduced Group
Suzuki Arylboronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄), Base Aryl
Stille Organostannane Pd Catalyst Aryl, Vinyl, Alkyl
Sonogashira Terminal Alkyne Pd Catalyst, Copper(I) co-catalyst Alkynyl
Heck Alkene Pd Catalyst, Base Vinyl

Methoxy (B1213986) Group Modifications and Analogues

The methoxy group at the 2-position influences the compound's conformation and electronic properties. Modification of this group can lead to analogues with altered biological activity or material properties.

Preparation of Hydroxyl-Substituted Benzoic Acids

Demethylation of the 2-methoxy group to yield the corresponding 2-hydroxybenzoic acid is a key transformation. This can be achieved using various reagents, such as boron tribromide (BBr₃), which is a classic method for cleaving aryl methyl ethers. Other methods include the use of strong acids like hydrobromic acid or Lewis acids. The selective demethylation of methoxybenzoic acids has been a subject of study, and conditions can often be found to favor the cleavage of one methoxy group over others in polymethoxylated systems. asm.org The resulting 3-bromo-4-fluoro-2-hydroxybenzoic acid is a valuable intermediate for further derivatization, such as the synthesis of esters and ethers at the phenolic hydroxyl group.

Synthesis of Compounds with Varied Alkoxy Chain Lengths

Analogues with different alkoxy chain lengths can be synthesized from the 2-hydroxybenzoic acid intermediate obtained from demethylation. Williamson ether synthesis, involving the reaction of the phenoxide (formed by treating the 2-hydroxy compound with a base) with an alkyl halide (e.g., ethyl iodide, propyl bromide), allows for the introduction of various alkoxy groups. This strategy provides a straightforward route to a homologous series of 2-alkoxy-3-bromo-4-fluorobenzoic acids. The synthesis of various 4-(alkoxy)benzoic acids has been demonstrated through the alkylation of methyl 4-hydroxybenzoate, a similar principle that can be applied to the 2-hydroxy analogue of the target compound. ums.edu.my

Table 3: Methoxy Group Modifications

Modification Starting Material Key Reagents Product
Demethylation This compound Boron tribromide (BBr₃) or HBr 3-Bromo-4-fluoro-2-hydroxybenzoic acid
Alkoxy Chain Variation 3-Bromo-4-fluoro-2-hydroxybenzoic acid Base (e.g., K₂CO₃), Alkyl Halide (R-X) 3-Bromo-4-fluoro-2-alkoxybenzoic acid

Construction of Fused Heterocyclic Systems Utilizing the Benzene (B151609) Ring Scaffold

The structure of this compound is well-suited for the synthesis of a variety of fused heterocyclic systems. The presence of the carboxylic acid and the adjacent bromine atom provides two key reactive sites for annulation reactions, where a new ring is fused onto the existing benzene ring. General strategies for the synthesis of benzo-fused heterocycles often involve the cyclization of ortho-substituted aromatic precursors. While specific literature on the use of this compound in these reactions is not abundant, its derivatives can be readily envisioned as precursors for a range of heterocyclic frameworks based on established synthetic protocols.

One of the most common applications of ortho-halogenated benzoic acids is in the synthesis of quinazolinones , a class of fused heterocycles with a broad spectrum of biological activities. A general approach involves the conversion of the benzoic acid to an anthranilic acid derivative, followed by cyclization with a one-carbon synthon. For instance, a plausible route could involve the amination of the 3-bromo position, followed by reaction with an appropriate reagent to form the fused pyrimidinone ring. Patents have described one-step methods to prepare quinazolinones from bromo-substituted benzoic acids by reacting them with formamidine (B1211174) acetate. google.com This approach could potentially be adapted for this compound.

Another important class of fused heterocycles accessible from this scaffold are benzoxazinones . These can be synthesized through intramolecular cyclization of ortho-substituted phenols. By converting the bromine at the 3-position to a hydroxyl group, and subsequent manipulation of the carboxylic acid, intramolecular condensation can lead to the formation of the benzoxazinone (B8607429) ring. A review of synthetic methods for 1,4-benzoxazine fused heterocycles highlights various cyclization strategies that could be employed. researchgate.net

Furthermore, the bromine atom can be utilized in transition metal-catalyzed cross-coupling reactions to introduce a side chain that can subsequently undergo intramolecular cyclization. For example, a Sonogashira coupling could introduce an alkyne, which can then participate in a cyclization cascade to form various fused systems. Similarly, a Buchwald-Hartwig amination could introduce an amine-containing side chain, setting the stage for intramolecular condensation to form nitrogen-containing heterocycles. General processes for producing 2-substituted-3,4-fused heterocyclic benzoic acids have been developed, which could be applicable. googleapis.com

The following table outlines potential fused heterocyclic systems that could be synthesized from this compound, along with the key synthetic strategies.

Fused Heterocyclic SystemKey Precursor DerivatizationPotential Cyclization Strategy
QuinazolinoneAmination at C-3Reaction with formamide (B127407) or other C1 synthons
BenzoxazinoneHydroxylation at C-3Intramolecular esterification/amidation
BenzothiazineThiolation at C-3Intramolecular cyclization of a thioether derivative
Fused PyridinoneCross-coupling to introduce a vinyl or acetylenic groupIntramolecular cyclization/annulation

Stereochemical Considerations in Analogue Design for Chiral Applications

The design of chiral analogues of this compound is a critical aspect of developing stereospecific molecules for applications in asymmetric catalysis and as active pharmaceutical ingredients. While the parent molecule is achiral, the introduction of stereocenters through derivatization can lead to enantiomerically pure compounds with distinct biological activities or catalytic properties. Some compounds with chiral centers have been noted to have potential as B-Raf inhibitors. google.com

One common strategy for introducing chirality is through the use of chiral auxiliaries . The carboxylic acid moiety of this compound can be coupled with a chiral alcohol or amine to form a chiral ester or amide. This auxiliary can then direct the stereochemical outcome of subsequent reactions on the aromatic ring or on a side chain. After the desired stereocenter is established, the chiral auxiliary can be cleaved to yield the enantiomerically enriched product.

Asymmetric synthesis provides a more direct route to chiral analogues. This can be achieved by using chiral catalysts in reactions involving the derivatization of this compound. For example, asymmetric hydrogenation of a double bond in a side chain introduced via a cross-coupling reaction could generate a stereocenter. The development of chiral phosphine (B1218219) ligands has been instrumental in the success of many asymmetric transformations. nih.gov The synthesis of chiral Cu(II) complexes from pro-chiral Schiff base ligands for use in asymmetric synthesis has also been reported. nih.govresearchgate.net

Furthermore, the creation of atropisomers is a possibility if a bulky substituent is introduced at the ortho position to the methoxy group, which can restrict the rotation around the C-C single bond. While the existing methoxy group may not be sufficiently bulky to create stable atropisomers at room temperature, further derivatization could lead to such structures. The synthesis of chiral ligands based on binaphthyl scaffolds for enantioselective reactions is a well-established field. acs.orgresearchgate.net

The following table summarizes key strategies for the design of chiral analogues of this compound.

Strategy for Chirality IntroductionDescriptionPotential Application
Chiral AuxiliaryCovalent bonding of a chiral molecule to the carboxylic acid to direct a stereoselective reaction.Diastereoselective synthesis of intermediates.
Asymmetric CatalysisUse of a chiral catalyst to favor the formation of one enantiomer over the other in a chemical transformation.Enantioselective synthesis of active pharmaceutical ingredients.
AtropisomerismIntroduction of steric hindrance to restrict bond rotation, leading to axially chiral molecules.Development of novel chiral ligands and catalysts.
Chiral ResolutionSeparation of a racemic mixture of a chiral derivative into its constituent enantiomers.Access to enantiomerically pure compounds for biological testing.

These approaches underscore the potential for creating a wide array of chiral molecules derived from this compound, each with unique stereochemical properties and potential applications.

Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 3-Bromo-4-fluoro-2-methoxybenzoic acid, a multi-faceted NMR analysis, including ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, is required for unambiguous structural assignment.

¹H NMR Spectral Analysis for Proton Environments

The ¹H NMR spectrum of this compound is expected to reveal distinct signals corresponding to the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts (δ) are influenced by the electronic effects of the substituents on the benzene (B151609) ring—namely the bromine, fluorine, methoxy, and carboxylic acid groups.

The aromatic region will display signals for the two protons on the benzene ring. The proton at position 5 (H-5) is expected to be a doublet, split by the adjacent fluorine atom. The proton at position 6 (H-6) will also likely appear as a doublet, due to coupling with the fluorine atom. The methoxy group protons will present as a singlet, typically in the range of 3.8-4.0 ppm, being shielded relative to the aromatic protons. The acidic proton of the carboxylic acid group is expected to be a broad singlet at a significantly downfield chemical shift, often above 10 ppm, due to its acidic nature and potential for hydrogen bonding.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constant (J in Hz)
COOH~12-13br s-
H-6~7.8d~8.0 (³JHF)
H-5~7.3d~9.0 (⁴JHF)
OCH₃~3.9s-

Note: Predicted data is generated based on computational models and may vary from experimental values.

¹³C NMR Spectral Analysis for Carbon Framework

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The chemical shifts are highly dependent on the electronic environment of each carbon.

The carbonyl carbon of the carboxylic acid is characteristically found at the most downfield position, typically between 165 and 175 ppm. The aromatic carbons will appear in the range of approximately 110-160 ppm. The carbon attached to the fluorine (C-4) will show a large coupling constant (¹JCF), resulting in a doublet. The carbons adjacent to the fluorine (C-3 and C-5) will also exhibit smaller C-F couplings. The carbon of the methoxy group will be observed in the aliphatic region, generally between 55 and 65 ppm.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (ppm)
C=O~168
C-2~155 (d, ²JCF)
C-4~158 (d, ¹JCF)
C-6~128
C-1~125
C-5~118 (d, ²JCF)
C-3~115 (d, ³JCF)
OCH₃~62

Note: Predicted data is generated based on computational models and may vary from experimental values. 'd' indicates a doublet due to C-F coupling.

¹⁹F NMR Spectroscopy for Fluorine Environments

¹⁹F NMR spectroscopy is a powerful technique specifically for observing fluorine atoms within a molecule. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum, as there is only one fluorine atom. The chemical shift of this fluorine signal will be influenced by the other substituents on the aromatic ring. The signal will likely appear as a doublet of doublets due to coupling with the adjacent aromatic protons (H-5 and H-6).

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC) for Connectivity Elucidation

To definitively establish the connectivity of atoms within the molecule, 2D NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, a COSY spectrum would show a cross-peak between the aromatic protons H-5 and H-6, confirming their adjacent relationship, although the coupling may be weak due to the intervening fluorine atom.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would show correlations between H-5 and C-5, H-6 and C-6, and the methoxy protons with the methoxy carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. Key expected HMBC correlations for this compound would include:

The methoxy protons to C-2.

H-6 to C-1, C-2, C-4, and the carbonyl carbon.

H-5 to C-1, C-3, and C-4.

The carboxylic acid proton to C-1 and the carbonyl carbon.

These 2D NMR experiments, in conjunction with the 1D spectra, provide a robust and unambiguous assignment of all proton and carbon signals, confirming the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Vibrational Analysis of Carboxylic Acid Functional Group

The carboxylic acid group of this compound will give rise to several characteristic absorption bands in the IR spectrum.

O-H Stretch: A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H stretching vibration of a carboxylic acid dimer.

C=O Stretch: A strong, sharp absorption band is anticipated in the range of 1680-1710 cm⁻¹ corresponding to the carbonyl (C=O) stretching vibration. The conjugation with the benzene ring and the electronic effects of the substituents will influence the exact position of this band.

C-O Stretch: A medium intensity band for the C-O stretching vibration is expected between 1210 and 1320 cm⁻¹.

Other notable absorptions would include C-H stretching from the aromatic ring and the methoxy group, and C-F and C-Br stretching vibrations at lower wavenumbers.

Predicted IR Absorption Bands:

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch2500-3300Broad, Strong
CarbonylC=O Stretch1680-1710Strong, Sharp
Carboxylic AcidC-O Stretch1210-1320Medium
Aromatic C-HStretch3000-3100Medium
Methoxy C-HStretch2850-2960Medium
C-FStretch1000-1100Strong
C-BrStretch500-600Medium-Weak

Note: Predicted data is based on typical ranges for these functional groups and may vary from experimental values.

: Identification of Aromatic Ring and Substituent Vibrations

Infrared (IR) spectroscopy is a important technique for identifying the functional groups and substitution patterns on the aromatic ring of this compound. The IR spectrum of a molecule reveals characteristic absorption bands corresponding to the vibrational frequencies of its specific bonds. For this substituted benzoic acid, the IR spectrum is expected to show a series of absorptions that confirm the presence of the carboxylic acid group, the aromatic ring, and its bromo, fluoro, and methoxy substituents.

The aromatic ring itself gives rise to several characteristic vibrations. The C-H stretching vibrations of the aromatic protons typically appear in the region of 3100-3000 cm⁻¹. The C=C stretching vibrations within the benzene ring are expected to produce a set of medium to weak absorption bands in the 1600-1450 cm⁻¹ region. whitman.eduquora.com The precise positions of these bands are influenced by the nature and position of the substituents on the ring.

The substituents introduce their own characteristic vibrational modes. The C-F stretching vibration is typically observed as a strong band in the 1250-1020 cm⁻¹ range. The C-Br stretch, being a heavier bond, absorbs at lower frequencies, generally in the 680-515 cm⁻¹ region. The methoxy group (-OCH₃) is characterized by its C-H stretching vibrations around 2950-2850 cm⁻¹ and a distinctive C-O stretching band. For aromatic ethers, this C-O stretch is usually found between 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric). researchgate.net

The carboxylic acid functional group provides several strong and easily identifiable peaks. A very broad O-H stretching band is anticipated in the 3300-2500 cm⁻¹ region, which is a hallmark of the hydrogen-bonded dimeric structure common in carboxylic acids in the solid state. docbrown.info The carbonyl (C=O) stretching vibration of the carboxylic acid is expected to produce a strong, sharp absorption band in the range of 1710-1680 cm⁻¹. quora.comdocbrown.info Furthermore, the C-O stretching and O-H bending vibrations of the carboxylic acid group will contribute to the complex fingerprint region of the spectrum, typically between 1320-1210 cm⁻¹ and around 920 cm⁻¹, respectively. docbrown.info

Table 1: Expected Infrared Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid) 3300-2500 Broad, Strong
Aromatic C-H Stretch 3100-3000 Medium to Weak
Methoxy C-H Stretch 2950-2850 Medium
C=O Stretch (Carboxylic Acid) 1710-1680 Strong
Aromatic C=C Stretch 1600-1450 Medium to Weak
C-O Stretch (Aromatic Ether) 1275-1200 Strong
C-F Stretch 1250-1020 Strong
C-O Stretch (Carboxylic Acid) 1320-1210 Medium
O-H Bend (Carboxylic Acid) ~920 Medium, Broad

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, which allows for the determination of the elemental formula of this compound. nih.govnih.gov The theoretical exact mass of this compound can be calculated by summing the exact masses of its constituent isotopes. Given the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak.

Table 2: Theoretical Exact Mass Calculation for this compound (C₈H₆BrFO₃)

Element Isotope Exact Mass (Da) Count Total Mass (Da)
Carbon ¹²C 12.000000 8 96.000000
Hydrogen ¹H 1.007825 6 6.04695
Bromine ⁷⁹Br 78.918337 1 78.918337
Fluorine ¹⁹F 18.998403 1 18.998403
Oxygen ¹⁶O 15.994915 3 47.984745
Total (for ⁷⁹Br) 247.948435
Bromine ⁸¹Br 80.916291 1 80.916291

| Total (for ⁸¹Br) | | | | 249.946391 |

An HRMS measurement confirming these exact masses would provide strong evidence for the elemental composition of the synthesized molecule.

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation pattern observed in the mass spectrum provides valuable information for confirming the structure of this compound. Aromatic carboxylic acids typically undergo characteristic fragmentation pathways. whitman.edulibretexts.org The molecular ion peak ([M]⁺) is generally prominent in aromatic compounds.

Common fragmentation patterns for benzoic acids include the loss of a hydroxyl radical (-OH, M-17) and the loss of the entire carboxyl group (-COOH, M-45). whitman.edulibretexts.org Further fragmentation of the resulting benzoyl cation is also expected. The presence of the methoxy group may lead to the loss of a methyl radical (-CH₃, M-15) or a formaldehyde (B43269) molecule (-CH₂O, M-30). The bromine and fluorine substituents will influence the fragmentation, and their presence will be evident in the isotopic patterns of the fragment ions.

Table 3: Predicted Major Fragment Ions for this compound in Mass Spectrometry

Fragment Ion Description Predicted m/z (for ⁷⁹Br)
[C₈H₆BrFO₃]⁺ Molecular Ion 248
[C₈H₅BrFO₂]⁺ Loss of -OH 231
[C₇H₅BrFO]⁺ Loss of -COOH 203
[C₇H₃BrFO₃]⁺ Loss of -CH₃ 233

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. For this compound, a single-crystal X-ray diffraction study would provide unambiguous proof of its structure, including bond lengths, bond angles, and intermolecular interactions.

Substituted benzoic acids commonly crystallize to form centrosymmetric dimers through hydrogen bonding between their carboxylic acid groups. researchgate.netiaea.orgresearchgate.net It is highly probable that this compound would also exhibit this dimeric motif in its crystal structure. The crystal packing would then be influenced by other intermolecular interactions such as dipole-dipole interactions and van der Waals forces, which are affected by the bromo, fluoro, and methoxy substituents. nih.gov The planarity of the benzoic acid dimer and the orientation of the substituents relative to the aromatic ring would be precisely determined. This technique can also reveal the existence of different polymorphic forms, which are different crystal structures of the same compound. ucl.ac.uk

Table 4: List of Compounds Mentioned

Compound Name
This compound
2-chloro-4-nitrobenzoic acid
2-methyl-4-nitrobenzoic acid
3-hydroxybenzoic acid
2,6-dimethoxybenzoic acid
Acetic acid
Formic acid
Nicotinic acid

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometry and electronic properties of molecules. While specific computational studies on 3-Bromo-4-fluoro-2-methoxybenzoic acid are not widely available in the literature, data from analogous compounds, such as 4-bromo-3-(methoxymethoxy) benzoic acid, analyzed using Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level of theory, provide a strong basis for understanding its characteristics. researchgate.net

The electronic structure of a molecule is key to its reactivity. Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into how the molecule will interact with other chemical species. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. researchgate.net The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.net

For a molecule like this compound, the HOMO is expected to be localized primarily on the benzene (B151609) ring and the oxygen atom of the methoxy (B1213986) group, which are electron-rich areas. The LUMO, conversely, would likely be distributed over the carboxylic acid group and the carbon atoms attached to the electron-withdrawing bromine and fluorine atoms, indicating these as sites for nucleophilic attack. researchgate.net

ParameterExpected Value/Region
HOMO EnergyRelatively high, indicating electron-donating character
LUMO EnergyRelatively low, indicating electron-accepting character
HOMO-LUMO GapModerate, suggesting good stability but accessible reactivity

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. For this compound, the MEP map would be expected to show negative potential (red/yellow) around the electronegative oxygen atoms of the carboxylic acid and methoxy groups, as well as the fluorine atom. These regions are prone to electrophilic attack. Conversely, positive potential (blue) would be concentrated around the hydrogen atom of the carboxylic acid, making it a site for nucleophilic attack. pressbooks.pub The distribution of charges is also influenced by the inductive effects of the halogen substituents. libretexts.orglibretexts.org

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is a powerful tool for optimizing the geometry of molecules to their lowest energy state and for calculating their thermodynamic properties. researchgate.netmdpi.com For this compound, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would provide precise bond lengths, bond angles, and dihedral angles. researchgate.net These optimized geometric parameters are crucial for understanding the molecule's three-dimensional structure and steric hindrance.

ParameterDescription
Optimized Bond LengthsCalculated distances between bonded atoms at the minimum energy conformation.
Optimized Bond AnglesCalculated angles between three connected atoms in the optimized structure.
Total EnergyThe calculated total electronic energy of the molecule in its ground state.
Dipole MomentA measure of the overall polarity of the molecule.

Reaction Mechanism Studies

Theoretical studies can elucidate the pathways of chemical reactions, providing insights into the formation of intermediates and transition states.

The synthesis of substituted benzoic acids often involves electrophilic aromatic substitution. numberanalytics.comnumberanalytics.comaakash.ac.in Transition state theory can be used to calculate the activation energies for various reaction pathways, helping to predict the most favorable route. For instance, in the bromination or nitration of a precursor to this compound, computational analysis of the transition states would reveal the energy barriers for substitution at different positions on the aromatic ring. nih.govrsc.org The formation of the sigma complex, or arenium ion, is a critical intermediate in these reactions, and its stability, which can be assessed computationally, influences the reaction rate. byjus.commasterorganicchemistry.com

The substituents on the benzene ring of this compound direct the position of further chemical reactions, a phenomenon known as regioselectivity. The methoxy group is an ortho-, para-directing activator, while the bromine and fluorine atoms are ortho-, para-directing deactivators. The carboxylic acid group is a meta-directing deactivator. numberanalytics.com Computational models can predict the most likely sites for electrophilic or nucleophilic attack by calculating the electron density at various positions on the ring and the stability of the resulting intermediates. nih.gov For example, in an electrophilic aromatic substitution reaction on this compound, theoretical calculations would likely predict that the incoming electrophile would preferentially add to the position least deactivated by the existing electron-withdrawing groups and most activated by the electron-donating group, while also considering steric hindrance.

Structure-Activity Relationship (SAR) Modeling of Analogues

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For analogues of this compound, a hypothetical QSAR study would involve synthesizing a library of derivatives and assaying their activity against a specific biological target. The variations in this library could include modifications at the bromine, fluorine, and methoxy positions, as well as alterations to the carboxylic acid group.

The development of a QSAR model involves the calculation of molecular descriptors for each analogue. These descriptors fall into several categories:

Electronic Descriptors: These quantify the electronic properties of the molecule, such as partial atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, the electron-withdrawing or -donating nature of substituents on the phenyl ring can significantly impact interactions with a biological target.

Steric Descriptors: These describe the size and shape of the molecule. Examples include molecular weight, volume, surface area, and specific steric parameters like those developed by Taft. The steric bulk of the bromo and methoxy groups is expected to play a crucial role in the binding of analogues to a receptor pocket.

Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are employed to build a QSAR equation. A hypothetical QSAR equation for a series of benzoic acid analogues might look like:

pIC₅₀ = β₀ + β₁(logP) + β₂(LUMO) + β₃(MR)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, logP is the hydrophobicity descriptor, LUMO is an electronic descriptor, and MR is the molar refractivity (a steric descriptor). The coefficients (β) indicate the contribution of each descriptor to the activity.

For example, studies on substituted benzoic acids as inhibitors of enzymes like thiopurine methyltransferase have shown that both lipophilicity (π) and molar refractivity (MR) of the substituents are significant contributors to their inhibitory potency. researchgate.net Similarly, 3D-QSAR studies on other complex heterocyclic compounds have demonstrated the importance of steric and electronic fields in explaining antibacterial activity. nih.gov Green polyhedra in Comparative Molecular Field Analysis (CoMFA) contour maps can indicate regions where bulky groups enhance activity, while yellow polyhedra suggest that bulk is detrimental. nih.gov

A hypothetical data table for a QSAR study on analogues of this compound is presented below. The activity data is illustrative.

AnalogueR1R2R3logPLUMO (eV)Molar RefractivitypIC₅₀
1BrFOCH₃3.1-1.545.25.8
2ClFOCH₃2.8-1.440.35.5
3IFOCH₃3.5-1.651.16.1
4BrClOCH₃3.4-1.748.05.9
5BrFOH2.5-1.340.16.3

Pharmacophore Modeling for Ligand Design

Pharmacophore modeling is another powerful computational tool used in ligand design. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. These features include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), aromatic rings (AR), and positively or negatively ionizable groups. acs.orgacs.org

For analogues of this compound, a pharmacophore model could be developed based on a set of active compounds (ligand-based) or from the crystal structure of the biological target with a bound ligand (structure-based). frontiersin.org The key features of the this compound scaffold that would likely contribute to a pharmacophore model are:

Hydrogen Bond Acceptor/Donor: The carboxylic acid group is a prominent feature, capable of acting as both a hydrogen bond donor (from the hydroxyl group) and a hydrogen bond acceptor (from the carbonyl oxygen). iomcworld.com

Aromatic Ring: The phenyl ring can engage in π-π stacking or hydrophobic interactions with the target. iomcworld.com

Hydrophobic/Halogen Bonding Center: The bromine atom can participate in hydrophobic interactions or, more specifically, halogen bonding, which is an attractive interaction between an electrophilic region on the halogen and a nucleophilic site on the target.

Hydrogen Bond Acceptor: The oxygen atom of the methoxy group and the fluorine atom can also act as hydrogen bond acceptors.

A hypothetical pharmacophore model for an enzyme inhibited by these benzoic acid analogues might consist of an aromatic ring feature, a hydrogen bond acceptor feature corresponding to the carbonyl oxygen, a hydrogen bond donor feature from the carboxylic acid's hydroxyl group, and a hydrophobic feature representing the halogenated part of the molecule.

This model can then be used as a 3D query to screen large virtual databases of chemical compounds to identify novel scaffolds that match the pharmacophore and are therefore likely to be active. nih.govnih.gov The identified hits can then be synthesized and tested, accelerating the discovery of new lead compounds. The robustness of a pharmacophore model is often validated by its ability to distinguish known active compounds from a set of decoy molecules. nih.gov

The table below illustrates a hypothetical set of pharmacophoric features for a series of active benzoic acid analogues.

FeatureDescriptionPotential Origin in the Scaffold
HBA1Hydrogen Bond AcceptorCarbonyl oxygen of the carboxylic acid
HBD1Hydrogen Bond DonorHydroxyl group of the carboxylic acid
AR1Aromatic RingPhenyl ring
HY1Hydrophobic RegionBromine atom and surrounding area
HBA2Hydrogen Bond AcceptorOxygen of the methoxy group

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its intermolecular interactions in various environments, such as in solution or in a crystal lattice. These simulations solve Newton's equations of motion for a system of interacting particles, generating a trajectory that describes how the positions and velocities of the particles evolve.

A key aspect that can be investigated with MD simulations is the formation of hydrogen-bonded dimers, a characteristic feature of carboxylic acids. In both the solid state and in non-polar solvents, benzoic acid and its derivatives tend to form centrosymmetric dimers through strong hydrogen bonds between their carboxylic acid groups. MD simulations can be used to study the stability and dynamics of these dimers for this compound. The simulations can also explore the influence of the substituents (bromo, fluoro, methoxy) on the geometry and strength of these hydrogen bonds.

Furthermore, MD simulations are invaluable for studying the behavior of this compound in aqueous solution. These simulations can reveal the structure of the hydration shell around the molecule, identifying key water molecules that interact with the polar carboxylic acid group and the methoxy and fluoro substituents. The simulations can also be used to calculate the potential of mean force (PMF) for the association of two molecules in solution, providing a measure of the free energy of dimerization in an aqueous environment. Studies on benzoic acid have shown that confinement can significantly impact its liquid collective dynamics, leading to an increase in viscosity and a more organized hydrogen bond network. unimi.itrsc.orgresearchgate.net

In the context of drug design, MD simulations are frequently used to study the interactions between a ligand and its protein target. If this compound or its analogues are being investigated as enzyme inhibitors, MD simulations can be used to model the ligand-protein complex. These simulations can provide information on:

The stability of the ligand in the binding pocket.

The key amino acid residues involved in binding.

The role of water molecules in mediating ligand-protein interactions.

The conformational changes in the protein upon ligand binding.

For example, MD simulations of 4-chlorobenzoyl-CoA dehalogenase have been used to identify near-attack conformations and understand the role of specific residues in the catalytic mechanism. nih.gov Such simulations can reveal the dynamic nature of the interactions that are not apparent from static crystal structures.

Prediction of Spectroscopic Parameters from First Principles

Ab initio (from first principles) quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules like this compound. These methods solve the electronic Schrödinger equation to determine the electronic structure of the molecule, from which various properties can be derived.

One of the most common applications is the prediction of vibrational spectra (infrared and Raman). The process involves first optimizing the molecular geometry to find the lowest energy conformation. Then, the vibrational frequencies and their corresponding intensities are calculated. These theoretical spectra can be compared with experimental data to aid in the assignment of vibrational modes. For complex molecules, this is often essential for a correct interpretation of the experimental spectra. Theoretical studies on similar molecules, such as 3-chloro-4-methoxybenzaldehyde, have shown good agreement between DFT-calculated and experimentally measured vibrational frequencies. researchgate.net

Nuclear Magnetic Resonance (NMR) chemical shifts can also be predicted using DFT. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose. The calculated chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei can be compared to experimental data to confirm the structure of a synthesized compound. While no specific data exists for the target compound, ¹³C NMR data is available for the closely related 3-Fluoro-4-methoxybenzoic acid. chemicalbook.com

Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent DFT (TD-DFT). These calculations provide the excitation energies and oscillator strengths for the electronic transitions, which correspond to the absorption maxima (λ_max) in the UV-Vis spectrum.

The accuracy of these predictions depends on the level of theory and the basis set used. Hybrid functionals like B3LYP are often employed as they provide a good balance between accuracy and computational cost. The table below presents hypothetical predicted spectroscopic data for this compound, based on the types of results obtained in computational studies of similar molecules.

Spectroscopic ParameterPredicted ValueMethod
¹³C NMR Chemical Shift (C-COOH)~168 ppmDFT (GIAO)
¹³C NMR Chemical Shift (C-Br)~115 ppmDFT (GIAO)
¹⁹F NMR Chemical Shift~ -110 ppmDFT (GIAO)
IR Frequency (C=O stretch)~1720 cm⁻¹DFT (B3LYP)
IR Frequency (O-H stretch)~3400 cm⁻¹DFT (B3LYP)
Raman Frequency (Aromatic C-C stretch)~1600 cm⁻¹DFT (B3LYP)
UV-Vis λ_max~290 nmTD-DFT

The development of databases containing computationally predicted Raman spectra using accurate hybrid functionals is also a growing field, which will further aid in the identification and characterization of materials. nih.gov

Applications in Advanced Organic Synthesis

Building Block for Complex Molecule Synthesis

The primary utility of 3-Bromo-4-fluoro-2-methoxybenzoic acid lies in its role as a foundational component for constructing more complex molecules. The distinct reactivity of each of its functional groups—the carboxylic acid for amide or ester formation, the bromine atom for carbon-carbon bond-forming cross-coupling reactions, and the fluoro and methoxy (B1213986) groups to fine-tune electronic and steric properties—offers chemists a powerful tool for molecular design.

Intermediates in Pharmaceutical Lead Compound Development

In medicinal chemistry, the development of novel therapeutic agents often relies on the synthesis of complex scaffolds that can effectively interact with biological targets. While specific, publicly documented examples of blockbuster drugs derived directly from this compound are not widely reported, its structural motifs are highly relevant. Halogenated benzoic acids are integral to many pharmaceutical compounds. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a synthetic handle for introducing further complexity. The carboxylic acid group is readily converted into amides, a common functional group in many drug molecules. The methoxy group can also influence the molecule's solubility and electronic properties. Its potential is evident in the synthesis of derivatives of its parent structures, such as 2-bromo-4-fluorobenzoic acid, which is used to create compounds like 2-((2-carboxy-5-fluorophenyl)amino)-3-methoxybenzoic acid, an intermediate for molecules with potential biological activity. aksci.com

Precursors for Agrochemical Active Ingredients

The development of new pesticides and herbicides is another field where halogenated aromatic compounds are of great importance. The presence of bromine and fluorine in a molecule can contribute to its biological activity against pests or weeds. For instance, the related compound 3-bromo-4-fluorobenzoic acid is known to be an intermediate for insecticides. bldpharm.com It is used to prepare 3-phenoxy-4-fluoro-benzyl alcohol, a component of certain insecticidal agents. bldpharm.com Although direct, large-scale application of this compound in major agrochemicals is not extensively documented in public literature, its structural features make it a prime candidate for research and development in this sector. A patent for the related compound 3-bromo-4-methoxybenzoic acid highlights its utility in controlling pathogenic bacteria like apple rot and grape white rot, as well as various weeds, showcasing the potential of this class of compounds in agriculture. aksci.com

Role in Natural Product Total Synthesis

The total synthesis of natural products is a rigorous test of synthetic methodology, often requiring highly functionalized and stereochemically complex building blocks. The utility of this compound in this specific and demanding field is not yet a prominent feature in published synthesis routes. However, the principles of its reactivity are well-suited for such endeavors. The ability to perform selective cross-coupling reactions at the bromine position while retaining the other functional groups for later-stage modifications is a key strategy in complex synthesis. While direct examples are scarce, the general use of polyhalogenated aromatic compounds as starting materials in the synthesis of complex natural products is a common theme.

Ligand Design and Catalyst Development in Transition Metal Chemistry

The development of new catalysts, particularly for transition metal-catalyzed reactions, is a cornerstone of modern organic chemistry. The ligands coordinating to the metal center are crucial for controlling the catalyst's activity, selectivity, and stability. While there are no widespread reports of this compound itself being used as a ligand, its structure is highly amenable to being converted into one. For example, the carboxylic acid could be used to link the molecule to a phosphine (B1218219) or N-heterocyclic carbene (NHC) scaffold. The electronic properties of the aromatic ring, modulated by the fluoro and methoxy substituents, would in turn influence the electronic nature of the resulting ligand and the catalytic activity of the metal center it coordinates to. This makes it a molecule of interest for chemists designing bespoke ligands for specific catalytic applications.

Materials Science Applications

In materials science, the precise structure of monomeric units is critical to defining the properties of the resulting polymer or material.

Monomer for Polymer Synthesis

The structure of this compound contains features that make it a candidate for the synthesis of specialty polymers. The carboxylic acid group can be used for step-growth polymerization to form polyesters or polyamides. The bromine atom can participate in polymerization reactions via cross-coupling, such as in the synthesis of conjugated polymers which are of interest for their electronic properties. The fluorine and methoxy groups would be expected to impart specific properties to the resulting polymer, such as thermal stability, chemical resistance, and altered optical or electronic characteristics. While specific polymers derived from this monomer are not widely commercialized, related halogenated benzoic acids are used in the formulation of specialty polymers and resins to enhance such properties.

Compound Data

Precursor for Specialty Chemical Production

Substituted benzoic acids are foundational materials in the production of a wide array of specialty chemicals, including pharmaceuticals, agrochemicals, and advanced materials. chemicalbook.com Although specific products derived from this compound are not widely reported, its structure suggests its utility as a precursor to high-value chemical entities.

In the pharmaceutical industry, the development of novel therapeutic agents often relies on the synthesis of complex organic molecules. Benzoic acid derivatives are integral to the structure of numerous active pharmaceutical ingredients (APIs). preprints.org For example, substituted benzoic acids have been identified as key components in the development of inhibitors for biological targets such as anti-apoptotic proteins. acs.orgnih.gov The specific substitution pattern of this compound could lead to the synthesis of novel drug candidates with unique biological activities.

In the realm of agrochemicals, brominated and fluorinated aromatic compounds are known to exhibit herbicidal, fungicidal, and insecticidal properties. patsnap.com The synthesis of novel agrochemicals often involves the modification of core structures to enhance efficacy and selectivity. This compound could serve as a starting material for the generation of new crop protection agents.

Furthermore, in materials science, fluorinated aromatic compounds are utilized in the synthesis of liquid crystals, polymers, and other advanced materials due to their unique electronic and physical properties. patsnap.com The combination of bromine and fluorine in the target molecule offers multiple points for polymerization or functionalization to create materials with desired characteristics.

Development of Novel Synthetic Reagents and Methodologies

The development of new synthetic reagents and methodologies is a continuous effort in chemical research to improve efficiency, selectivity, and scope of chemical transformations. The reactivity of this compound makes it a potential substrate for the development and optimization of new synthetic methods.

The presence of both a bromine and a fluorine atom on the same aromatic ring allows for the investigation of selective C-Br versus C-F bond activation in cross-coupling reactions. Nickel-catalyzed cross-coupling reactions have shown promise in the selective activation of C-F bonds, which are typically more challenging to break than C-Br bonds. beilstein-journals.org Utilizing this compound in such studies could lead to the development of highly selective catalytic systems that can differentiate between these two halogen atoms, enabling more complex and controlled molecular assembly.

Moreover, the carboxyl group can be transformed into other functionalities, such as a hydrazide, which can then be used to construct heterocyclic rings like oxadiazoles. researchgate.net The development of efficient, one-pot procedures for the synthesis of such heterocyclic systems from readily available starting materials like this compound is an active area of research.

The unique electronic environment of the aromatic ring, influenced by the electron-withdrawing fluorine and bromine atoms and the electron-donating methoxy group, can also be exploited in the study of reaction mechanisms and the development of new catalytic cycles. For instance, palladium-catalyzed cross-coupling reactions of fluorinated aryl bromides are a subject of ongoing research to prepare fluorinated biphenyl (B1667301) derivatives, which are important in medicinal chemistry and materials science. mdpi.com

Table of Potential Reactions and Applications

Reaction Type Potential Product Class Field of Application
Suzuki-Miyaura Coupling Biaryls Pharmaceuticals, Agrochemicals
Heck Reaction Substituted Alkenes Organic Synthesis
Amidation Benzamides Medicinal Chemistry
Esterification Benzoate Esters Fragrances, Polymers

While direct research on This compound is not yet prevalent in scientific literature, its molecular architecture strongly suggests a promising future in advanced organic synthesis. The strategic placement of bromo, fluoro, and methoxy groups on a benzoic acid scaffold provides a versatile platform for the construction of complex and high-value molecules. Its potential as a precursor for specialty chemicals in the pharmaceutical, agrochemical, and materials science sectors is significant. Furthermore, its use in the development of novel synthetic reagents and methodologies, particularly in the area of selective cross-coupling reactions, could contribute to the advancement of chemical synthesis. As the demand for sophisticated and highly functionalized molecules continues to grow, the exploration of building blocks like this compound will undoubtedly play a crucial role in shaping the future of chemical innovation.

Table of Mentioned Chemical Compounds

Compound Name
This compound
Biphenyl
Benzamide
Benzoate Ester

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-bromo-4-fluoro-2-methoxybenzoic acid with high regioselectivity?

  • Methodological Answer : The synthesis typically involves sequential halogenation and methoxylation of a benzoic acid precursor. For example, bromination at the 3-position can be achieved using NBS (N-bromosuccinimide) under radical initiation, followed by fluorination via SNAr (nucleophilic aromatic substitution) using KF in the presence of a crown ether. Methoxylation at the 2-position may require a directed ortho-metalation strategy using LDA (lithium diisopropylamide) to avoid competing reactivity from the carboxylic acid group . Optimization of reaction temperatures (e.g., −78°C for metalation) and stoichiometric ratios of reagents is critical to minimize side products.

Q. How can researchers achieve >98% purity for this compound, and what analytical techniques validate this?

  • Methodological Answer : Recrystallization using a solvent system like ethyl acetate/hexane (1:3) is effective for initial purification. Final purity can be attained via preparative HPLC with a C18 column and isocratic elution (e.g., 70:30 methanol/water). Analytical validation should include:

  • HPLC : Retention time consistency and peak area >98% .
  • 1H/13C NMR : Confirmation of substituent positions (e.g., methoxy singlet at δ 3.8–4.0 ppm, aromatic protons matching predicted coupling patterns) .
  • HRMS : Exact mass matching within 2 ppm error .

Advanced Research Questions

Q. How do steric and electronic effects of the bromo, fluoro, and methoxy groups influence reactivity in cross-coupling reactions?

  • Methodological Answer : The bromine atom at the 3-position serves as a prime site for Suzuki-Miyaura coupling due to its moderate electronegativity and compatibility with Pd catalysts. The electron-withdrawing fluoro group at the 4-position activates the ring for nucleophilic substitution but may deactivate adjacent positions for electrophilic attacks. Computational studies (DFT) can predict reactive sites: for example, the methoxy group at the 2-position directs electrophiles to the para position (C-5) via resonance effects. Experimental validation involves competitive coupling reactions with model substrates .

Q. What strategies resolve contradictions in reported yields for Buchwald-Hartwig amination of this compound?

  • Methodological Answer : Discrepancies in yields (e.g., 40–75% in literature) often arise from:

  • Catalyst selection : Pd2(dba)3/XPhos outperforms Pd(OAc)2 in sterically hindered systems.
  • Solvent effects : Toluene > DMF due to reduced carboxylate coordination to Pd.
  • Temperature : 110°C for 24 hours maximizes conversion while minimizing decarboxylation.
    Systematic screening via DoE (Design of Experiments) can identify optimal conditions .

Q. How can computational modeling predict the stability of this compound under varying pH conditions?

  • Methodological Answer : DFT calculations (B3LYP/6-311+G**) can model hydrolysis pathways:

  • Acidic conditions : Protonation of the carboxylic acid group increases electron density at C-3, accelerating bromine displacement.
  • Basic conditions : Deprotonation promotes decarboxylation. MD simulations (Amber) further reveal aggregation tendencies in aqueous buffers, guiding storage recommendations (pH 4–6, 4°C) .

Application-Oriented Questions

Q. What role does this compound play in synthesizing enzyme inhibitors, and how is its bioactivity validated?

  • Methodological Answer : The bromo and fluoro substituents enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP sites). A typical workflow includes:

  • Derivatization : Coupling with aminopyridine via EDC/HOBt to create a lead compound.
  • Assays : IC50 determination using fluorescence-based kinase assays (e.g., ADP-Glo™).
  • SAR studies : Methyl or chloro analogs are synthesized to probe steric tolerance .

Q. How can researchers mitigate decomposition during long-term storage?

  • Methodological Answer : Degradation pathways (e.g., photolytic debromination) are minimized by:

  • Storage : Amber vials under argon at −20°C.
  • Stabilizers : Addition of 1% BHT (butylated hydroxytoluene) to prevent radical-mediated breakdown.
  • Monitoring : Quarterly HPLC analysis to detect early degradation (<2% impurity threshold) .

Data Analysis & Troubleshooting

Q. How should researchers interpret conflicting NMR data for this compound across different solvents?

  • Methodological Answer : Solvent-induced shifts are common. For example:

  • In DMSO-d6: Carboxylic acid proton appears at δ 12.5–13.5 ppm (broad), while methoxy protons may split due to hydrogen bonding.
  • In CDCl3: The acid exists as a dimer, causing upfield shifts (δ 10.8–11.2 ppm). Cross-validation via COSY and HSQC in multiple solvents resolves ambiguities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.